

Structural Confirmation of 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Comparative Guide

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Compound of Interest

Compound Name:	1,3-Dibromo-2-(4-bromophenoxy)benzene
Cat. No.:	B071230

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This guide provides a comparative analysis for confirming the chemical structure of **1,3-Dibromo-2-(4-bromophenoxy)benzene** (CAS Number: 189084-60-4). While publicly accessible experimental data for this specific compound is limited, this document outlines the expected analytical results and compares them with data from related isomers and alternative structures. The methodologies provided are standard protocols for structural elucidation of novel organic compounds.

Chemical Identity and Structural Isomers

The definitive structure of **1,3-Dibromo-2-(4-bromophenoxy)benzene** is registered under CAS number 189084-60-4.^{[1][2]} Its molecular formula is C₁₂H₇Br₃O, with a molecular weight of approximately 406.9 g/mol.^[1] The structural formula, as confirmed by its SMILES string (C1=CC(=C(C=C1)Br)OC2=CC=C(C=C2)Br), indicates a benzene ring substituted with two bromine atoms at positions 1 and 3, and a 4-bromophenoxy group at position 2.

For comparative purposes, it is crucial to distinguish this compound from its isomers, which possess the same molecular formula but differ in the substitution pattern on the aromatic rings.

Compound Name	CAS Number	Key Structural Difference
1,3-Dibromo-2-(4-bromophenoxy)benzene	189084-60-4	Target Compound
1,3-Dibromo-2-(3-bromophenoxy)benzene	337513-53-8	Bromine on the phenoxy group is at the meta position.[3][4]
1,3-Dibromo-5-(4-bromophenoxy)benzene	Not readily available	Different substitution pattern on the dibrominated ring.
2,4-Dibromo-1-(4-bromophenoxy)benzene	Not readily available	Different substitution pattern on the dibrominated ring.

Experimental Protocols for Structural Confirmation

The following are detailed experimental methodologies that would be employed to confirm the structure of **1,3-Dibromo-2-(4-bromophenoxy)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton (¹H) NMR: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed on a 400 MHz or higher NMR spectrometer. The resulting spectrum is expected to show distinct signals for the aromatic protons. The splitting patterns (coupling constants) would be crucial in determining the substitution pattern on both benzene rings.
- Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would provide the number of unique carbon environments. The chemical shifts would indicate the presence of carbons bonded to bromine, oxygen, and hydrogen.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be essential to definitively assign the proton and carbon signals and to establish connectivity within the molecule, confirming the precise arrangement of the substituents.

Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the molecular weight and fragmentation pattern. The sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass

spectrometer. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 406.9 g/mol, with a characteristic isotopic pattern for three bromine atoms.

- High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₂H₇Br₃O).

Infrared (IR) Spectroscopy

- The sample would be analyzed using an FTIR spectrometer, typically as a thin film or in a KBr pellet. The IR spectrum would show characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, C-O-C ether stretching, and C-Br stretching, providing functional group information consistent with the proposed structure.

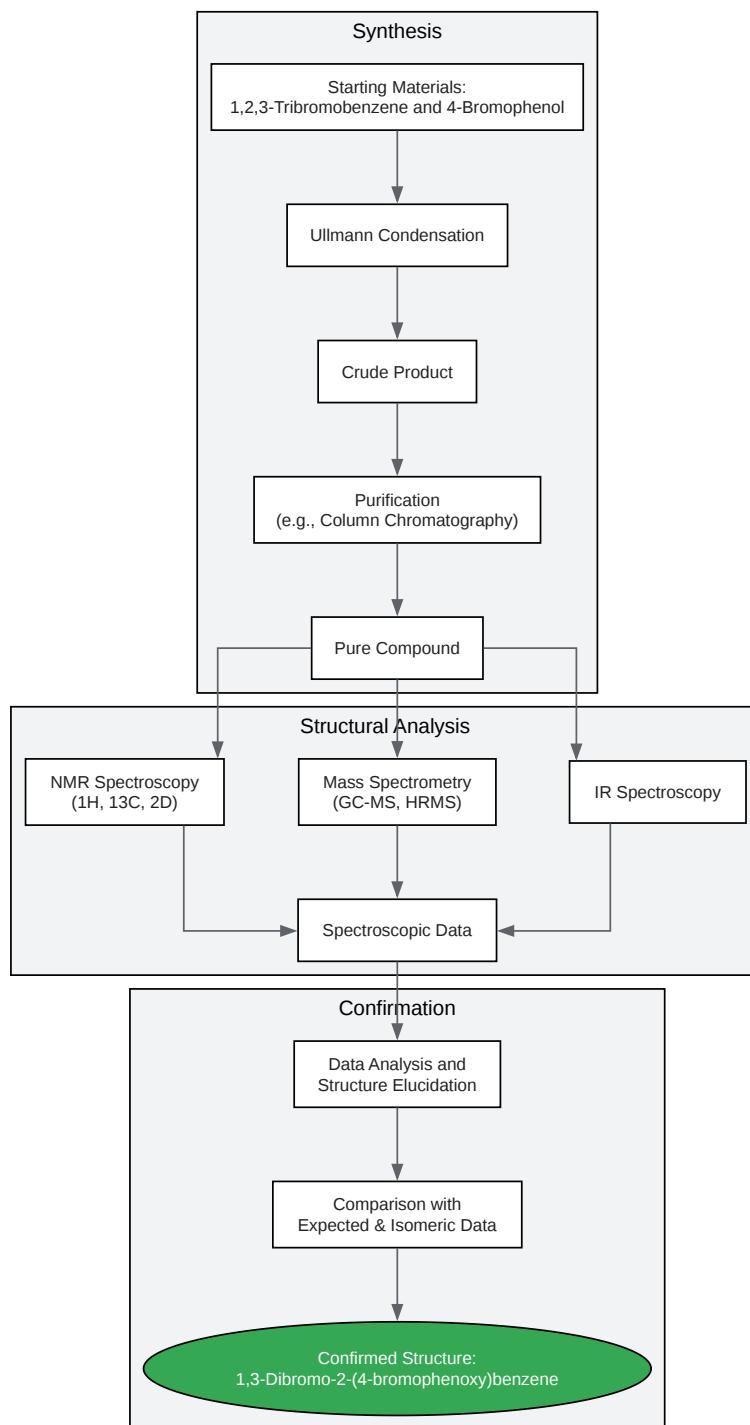
Expected vs. Alternative Compound Data

While specific experimental data for **1,3-Dibromo-2-(4-bromophenoxy)benzene** is not publicly available, the table below contrasts the expected spectroscopic characteristics with those of a known, related compound, 1,3-dibromobenzene, to illustrate how subtle structural differences would manifest in the analytical data.

Analytical Technique	Expected for 1,3-Dibromo-2-(4-bromophenoxy)benzene	Data for 1,3-Dibromobenzene (CAS: 108-36-1)
¹ H NMR	Complex multiplet patterns for 7 aromatic protons.	Simpler aromatic proton signals. [5]
¹³ C NMR	12 distinct carbon signals expected due to asymmetry.	Fewer carbon signals due to higher symmetry. [5]
Mass Spec (MW)	406.9 g/mol (with isotopic pattern for 3 Br).	235.9 g/mol (with isotopic pattern for 2 Br). [5]
IR Spectroscopy	Presence of C-O-C ether stretch.	Absence of a C-O-C ether stretch. [5]

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **1,3-Dibromo-2-(4-bromophenoxy)benzene**.



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Caption: Workflow for Synthesis and Structural Confirmation.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in presenting experimental logic, the following diagrams outline the decision-making process in spectral analysis and a typical experimental workflow.

Caption: Decision tree for spectral data analysis.

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- To cite this document: BenchChem. [Structural Confirmation of 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071230#confirming-the-structure-of-1-3-dibromo-2-4-bromophenoxy-benzene>]

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